molecular formula C13H12N2O5S2 B120434 Desthiazoximic Acid Ceftiofur CAS No. 80370-59-8

Desthiazoximic Acid Ceftiofur

Cat. No.: B120434
CAS No.: 80370-59-8
M. Wt: 340.4 g/mol
InChI Key: ZMPDMYFTSINIIZ-LDYMZIIASA-N
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Mechanism of Action

Target of Action

Desthiazoximic Acid Ceftiofur is a third-generation cephalosporin antibiotic . The primary targets of this compound are both Gram-positive and Gram-negative bacteria . It is resistant to hydrolysis by beta-lactamase, which makes it effective against a wide range of bacteria .

Mode of Action

This compound interacts with its bacterial targets by inhibiting the synthesis of their cell walls . This results in the formation of defective cell walls, leading to bacterial cell lysis and death . The metabolite desfurolyceftiofur also has antibiotic activity, and the two compounds are measured together to monitor for antibiotic activity in the milk .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial cell wall synthesis . By inhibiting these pathways, the compound prevents the bacteria from forming a complete and functional cell wall, leading to their death .

Pharmacokinetics

The pharmacokinetics of this compound in lactating goats have been studied . The compound is well absorbed following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% for subcutaneous and a subcutaneous long-acting formulation, respectively . No concentrations of ceftiofur were found in milk at any sampling time .

Result of Action

The result of this compound’s action is the death of the targeted bacteria . By inhibiting the synthesis of the bacterial cell wall, the compound causes the bacteria to lyse and die .

Action Environment

The action of this compound can be influenced by various environmental factors . For example, the range of minimum inhibitory concentrations (MICs) needed to account for sensitive bacteria, the anaerobic environment, bacterial density, and pH can all affect the compound’s action .

Biochemical Analysis

Biochemical Properties

Desthiazoximic Acid Ceftiofur plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of high-quality intermediate compounds and scaffolds for organic synthesis . The compound’s interactions with enzymes and proteins are crucial for its function as a building block in complex chemical reactions. These interactions often involve the formation of covalent bonds, hydrogen bonds, and van der Waals forces, which stabilize the compound within the biochemical environment.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli, while changes in gene expression can affect the production of proteins and other essential biomolecules. Additionally, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes and the availability of metabolic substrates.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects by binding to specific enzymes and proteins, altering their activity and function. This can result in the inhibition or activation of enzymatic reactions, leading to changes in cellular processes. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of proteins and other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism, gene expression, and cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. These dosage-dependent effects are crucial for determining the optimal therapeutic dose for various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound’s metabolism includes its conversion into active metabolites, which can further participate in biochemical reactions. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing the use of this compound in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its efficacy and toxicity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound’s localization within different cellular compartments is often directed by targeting signals and post-translational modifications. These signals and modifications ensure that this compound reaches its intended site of action, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desthiazoximic acid ceftiofur typically involves the reaction of ceftiofur with various reagents to introduce the desired functional groups. One common method includes the use of furan-2-carbonyl chloride and thiourea to form the thiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Desthiazoximic acid ceftiofur undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(6R,7R)-7-amino-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18)/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPDMYFTSINIIZ-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459257
Record name Desthiazoximic Acid Ceftiofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80370-59-8
Record name (6R,7R)-7-Amino-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80370-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Deacyl ceftiofur
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080370598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desthiazoximic Acid Ceftiofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,7R)-7-amino-3-{[(furan-2-ylcarbonyl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DEACYL CEFTIOFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DL0V8GF96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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